Pexidartinib is a small molecule tyrosine kinase inhibitor that exhibits selective targeting of specific receptor tyrosine kinases (RTKs). [] These RTKs include the colony-stimulating factor 1 receptor (CSF1R), as well as c-kit and oncogenic FLT3. [] The primary mechanism through which Pexidartinib exerts its effects is by inhibiting the CSF-1/CSF-1R pathway. [] By targeting this pathway, Pexidartinib effectively disrupts the proliferation of specific cell lines and facilitates the process of ligand-induced autophosphorylation of the CSF1 receptor. [] This targeted action makes Pexidartinib a promising candidate for scientific investigations exploring the roles of CSF1R, c-kit, and FLT3 in various cellular processes and disease models.
Pexidartinib is classified as a small-molecule tyrosine kinase inhibitor. It is specifically designed to inhibit the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage recruitment and proliferation. The compound is also known by its developmental code name PLX3397 and is formulated as pexidartinib hydrochloride . It has been investigated for the treatment of symptomatic tenosynovial giant cell tumors that are not amenable to surgical intervention .
The synthesis of pexidartinib involves a multi-step process that has been refined over time. The synthetic route includes four main stages utilizing well-defined starting materials. Key aspects of the synthesis include:
The final product is a white to off-white crystalline solid with slight hygroscopic properties. Its stability has been confirmed through various tests showing no significant degradation under high temperature or photostability conditions .
The molecular formula of pexidartinib is CHClNO, with a molecular weight of approximately 364.88 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Pexidartinib undergoes several chemical reactions during its metabolism and interactions with biological targets:
These reactions are essential for understanding the pharmacokinetics of pexidartinib in clinical settings.
Pexidartinib functions by selectively inhibiting the CSF1R pathway. Its mechanism involves:
Pexidartinib exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring consistent therapeutic efficacy.
Pexidartinib has shown promise in various clinical applications:
Pexidartinib (chemical formula: C₂₀H₁₅ClF₃N₅) is an orally bioavailable small-molecule tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R). It binds to the autoinhibited conformation of CSF1R’s kinase domain, stabilizing the juxtamembrane region that maintains the kinase in an inactive state. This prevents adenosine triphosphate (ATP) binding and subsequent receptor autophosphorylation [1] [6]. The half-maximal inhibitory concentration (IC₅₀) for CSF1R is 13–20 nM, reflecting high binding affinity [1] [4]. Structural analyses reveal that pexidartinib’s trifluoromethyl pyridine moiety enhances selectivity by forming hydrophobic interactions within the ATP-binding pocket, while its chloro-substituted phenyl group anchors the molecule to the hinge region of the kinase domain [1] [9].
Table 1: Kinetic Parameters of Pexidartinib Binding to CSF1R
Parameter | Value | Experimental System |
---|---|---|
IC₅₀ (CSF1R) | 13–20 nM | Cell-free kinase assay |
Kd (CSF1R) | 0.4 nM | Surface plasmon resonance |
Target Residence Time | >24 hours | Competitive binding kinetics |
Selectivity vs. FLT3 | 8-fold | Kinase panel screening |
Beyond CSF1R, pexidartinib exhibits moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), stem cell factor receptor (KIT), and platelet-derived growth factor receptor beta (PDGFR-β). Its IC₅₀ values are 160 nM for FLT3, 27 nM for KIT, and unquantified but significant for PDGFR-β [1] [4] [6]. These off-target interactions arise from structural homologies in the kinase domains:
Table 2: Selectivity Profile of Pexidartinib Across Kinases
Kinase Target | IC₅₀ (nM) | Functional Consequence |
---|---|---|
CSF1R | 13–20 | Blocks macrophage survival and differentiation |
KIT | 27 | Inhibits mast cell and hematopoietic proliferation |
FLT3 (wild-type) | 160 | Attenuates cytokine-driven cell growth |
FLT3 (ITD mutant) | 9 | Suppresses oncogenic signaling in AML |
PDGFR-β | Undisclosed | Impairs stromal activation and angiogenesis |
Pexidartinib achieves maximal suppression of CSF1R phosphorylation within 2 hours post-administration, persisting for >24 hours due to its prolonged target residence time [1] [4]. In tenosynovial giant cell tumor (TGCT) models, pexidartinib reduces tumor-associated macrophage (TAM) density by >80% within 7 days, correlating with diminished levels of circulating CSF1 [1] [8]. Pharmacodynamic studies in glioblastoma multiforme (GBM) show that pexidartinib penetrates the blood-brain barrier, depleting microglia by 60–70% after 14 days of continuous treatment [1]. The drug’s efficacy in TGCT (overall response rate: 38–52%) directly correlates with CSF1R occupancy >90%, confirming target engagement [1] [8].
Pexidartinib acts as a type II inhibitor, binding preferentially to the autoinhibited "DFG-out" conformation of CSF1R. This allosteric mechanism disrupts ligand-dependent activation by both colony-stimulating factor 1 (CSF1) and interleukin-34 (IL-34) [6] [7]. Key dynamics include:
These properties enable sustained pathway suppression despite ligand upregulation in the tumor microenvironment, positioning pexidartinib as a paradigm for allosteric kinase control.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7